

"Ethyl 3-aminoheptanoate stability and degradation studies"

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Compound of Interest

Compound Name: Ethyl 3-aminoheptanoate

Cat. No.: B1611232

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An In-depth Technical Guide to the Stability and Degradation of **Ethyl 3-Aminoheptanoate**

Abstract

Ethyl 3-aminoheptanoate is a molecule of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other fine chemicals. Its structure, featuring both a secondary amine and an ethyl ester functional group, presents specific stability challenges. Understanding its degradation profile is paramount for ensuring product quality, efficacy, and safety, as well as for defining appropriate storage conditions and shelf-life. This guide provides a comprehensive technical overview of the stability and degradation pathways of **ethyl 3-aminoheptanoate**, outlines a framework for conducting forced degradation studies in line with regulatory expectations, and details the analytical methodologies required for a robust stability assessment.

Introduction: The Imperative of Stability Analysis

The chemical stability of a compound is a critical quality attribute that dictates its utility, safety, and shelf-life. For **ethyl 3-aminoheptanoate**, two primary functional groups govern its reactivity and degradation profile: the secondary amine and the ethyl ester.

- **Ester Moiety:** Susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base, which would cleave the molecule into its constituent carboxylic acid and alcohol.^{[1][2]}

- Secondary Amine Moiety: Prone to oxidation, which can lead to the formation of various related impurities, such as imines or N-oxides.[3][4]

Forced degradation studies, or stress testing, are essential to elucidate these potential degradation pathways.[5] By subjecting the molecule to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products and establish "stability-indicating" analytical methods capable of separating and quantifying these impurities.[6][7] This knowledge is foundational for formulation development, packaging selection, and regulatory compliance.[5][6]

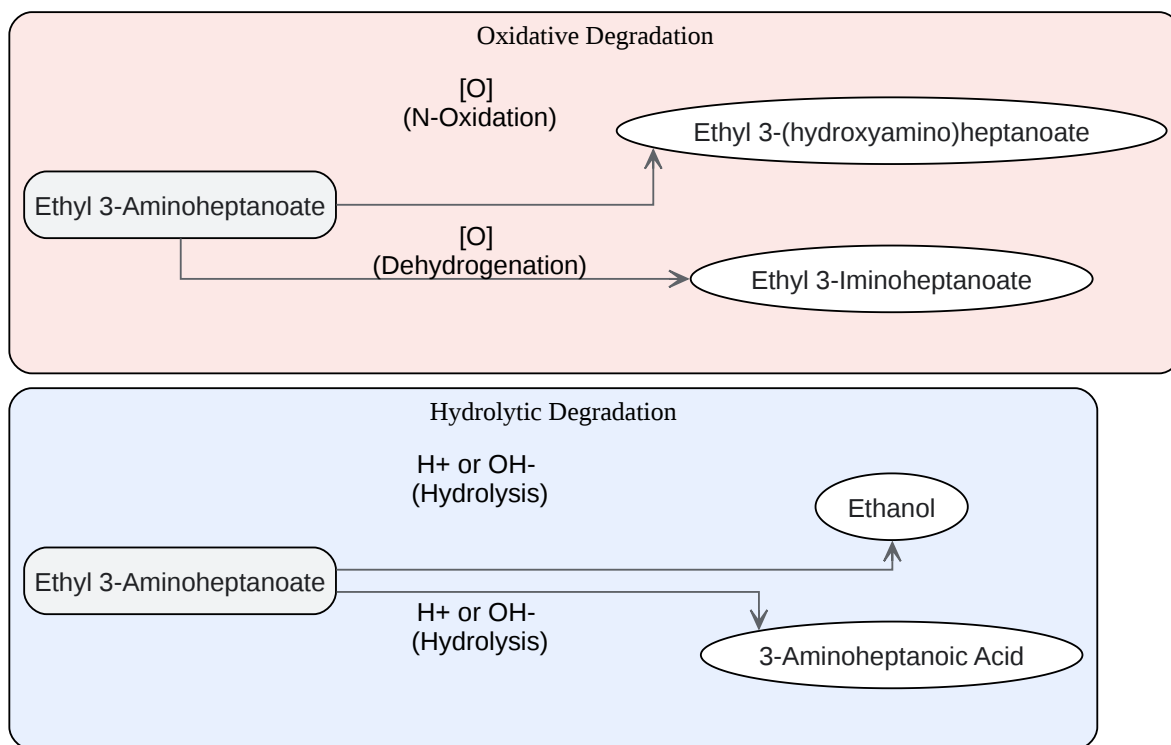
Physicochemical Profile

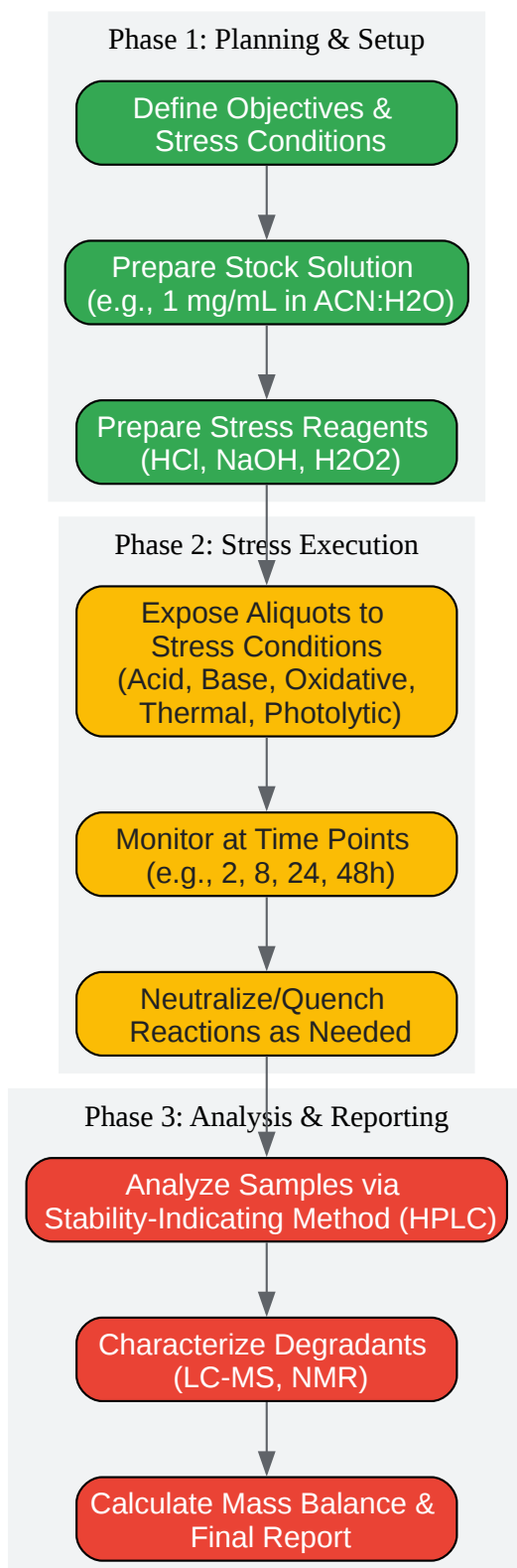
A baseline understanding of the molecule's physical and chemical properties is essential before embarking on stability studies.

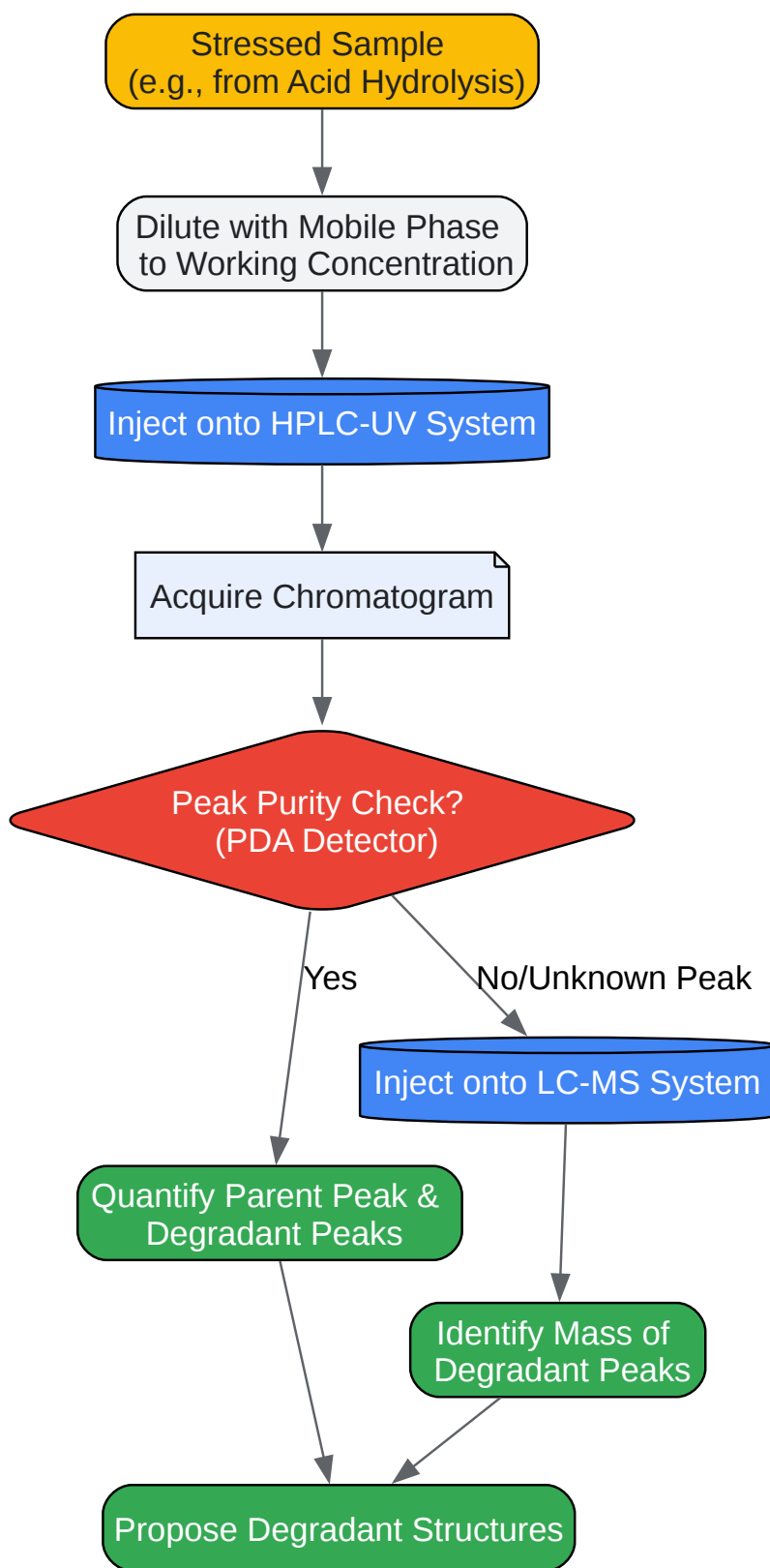
Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO ₂	--INVALID-LINK--[8]
Molecular Weight	173.25 g/mol	--INVALID-LINK--[8]
IUPAC Name	ethyl 3-aminoheptanoate	--INVALID-LINK--[8]
Structure	<chem>CCCCC(CC(=O)OCC)N</chem>	--INVALID-LINK--[8]

Predicted Degradation Pathways

The structure of **ethyl 3-aminoheptanoate** suggests several predictable degradation pathways under stress conditions. The goal of forced degradation is to generate these products and confirm their structures.







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